methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate
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Overview
Description
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate typically involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with appropriate reagents. One common method involves the reaction of the 8-lithio- or 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification . Another method includes the reaction of the 8-lithio-derivative with trimethylsilyl isocyanate or isothiocyanate, followed by mild hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways Quinoline derivatives are known to interact with various enzymes and receptors, leading to their biological effects
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A closely related compound with similar chemical properties.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Uniqueness
Methyl4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other quinoline derivatives
Properties
IUPAC Name |
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h5-6,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFPNMVNZSSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C(C=CN=C12)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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